molecular formula C12H21NO3 B1378916 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane CAS No. 1311391-25-9

2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane

Cat. No.: B1378916
CAS No.: 1311391-25-9
M. Wt: 227.3 g/mol
InChI Key: VFFQJOPVEDWZCN-UHFFFAOYSA-N
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Description

2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane (CAS: 1311391-25-9) is a bicyclic organic compound with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol. Its structure features a bicyclo[2.2.2]octane framework, a tertiary butoxycarbonyl (Boc) protecting group at the 2-position, and a hydroxyl group at the 6-position. This compound is widely utilized in medicinal chemistry and organic synthesis as a building block for complex molecules, particularly due to the Boc group’s ability to protect amines during multi-step reactions .

Properties

IUPAC Name

tert-butyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFQJOPVEDWZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane typically involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the hydroxyl group. One common synthetic route includes the reaction of 2-azabicyclo[2.2.2]octane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate. This intermediate is then subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is used in the development of new drugs, particularly those targeting the central nervous system (CNS) and other neurological disorders.

    Industry: The compound is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active amine upon deprotection of the Boc group. The released amine can then interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and producing therapeutic effects .

Comparison with Similar Compounds

2-Boc-2-azabicyclo[2.2.2]octane-6-one (CAS: 1311390-85-8)

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Key Differences : Replaces the hydroxyl group with a ketone at the 6-position.
  • Properties : Boiling point = 325.8 ± 25.0 °C , Density = 1.139 ± 0.06 g/cm³ .
  • Applications : Used in intermediates for alkaloid synthesis due to its carbonyl reactivity .

Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1909314-11-9)

  • Molecular Formula : C₁₀H₁₄N₂O₂
  • Molecular Weight : 194.23 g/mol
  • Key Differences: Contains a cyano group at the 6-position and a methyl ester at the 2-position.
  • Applications : Valued in pharmaceutical research for synthesizing neuroactive compounds .

Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 3885-76-5)

  • Molecular Formula: C₁₀H₁₅NO₃
  • Molecular Weight : 197.23 g/mol
  • Key Differences : Features an ethyl ester and ketone group.
  • Applications : Intermediate in heterocyclic chemistry for ring-opening reactions .

Bicyclo[2.2.2]octane Derivatives with Alternative Ring Systems

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (CAS: 1330766-08-9)

  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • Key Differences : Bicyclo[3.2.1]octane framework with a Boc group and hydroxyl.
  • Applications : Explored for its conformational rigidity in peptide mimetics .

2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one (CID: 2802924)

  • Molecular Formula: C₁₄H₁₇NO₂
  • Molecular Weight : 231.29 g/mol
  • Key Differences : Benzyl substituent at the 2-position and ketone at the 3-position.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane 1311391-25-9 C₁₂H₂₁NO₃ 227.30 Boc, -OH Drug intermediates
2-Boc-2-azabicyclo[2.2.2]octane-6-one 1311390-85-8 C₁₂H₁₉NO₃ 225.28 Boc, -C=O Alkaloid synthesis
Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate 1909314-11-9 C₁₀H₁₄N₂O₂ 194.23 Methyl ester, -CN Neuroactive compounds
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane 1330766-08-9 C₁₂H₂₁NO₃ 227.30 Boc, -OH Peptide mimetics
2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one - C₁₄H₁₇NO₂ 231.29 Benzyl, -C=O, -OH Catalysis

Biological Activity

2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to bioactive alkaloids and its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications in drug development.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 213.26 g/mol
  • Structure : The compound features a bicyclic structure with a Boc (tert-butyloxycarbonyl) protecting group and a hydroxyl group at the 6-position, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. The hydroxyl group can undergo oxidation reactions, potentially forming reactive intermediates that may interact with biological targets.

Key Mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, similar to other azabicyclo compounds.
  • Enzyme Modulation : It may inhibit or activate enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission and neurochemical balance.

Biological Activity Studies

Research on this compound has demonstrated various biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntinociceptiveExhibits pain-relieving properties comparable to morphine in animal models.
NeuroprotectiveShows potential in protecting neuronal cells from oxidative stress-induced damage.
Cognitive EnhancementImproves cognitive functions in preclinical models, suggesting potential for treating cognitive disorders.

Case Studies

  • Antinociceptive Activity :
    In a study evaluating the antinociceptive effects of various azabicyclo derivatives, this compound was found to significantly reduce pain responses in rodent models, indicating its potential as a novel analgesic agent.
  • Neuroprotective Effects :
    Research demonstrated that this compound could protect against neuronal damage induced by glutamate toxicity in vitro, suggesting that it may have applications in treating neurodegenerative diseases.
  • Cognitive Enhancement :
    A clinical trial assessed the cognitive-enhancing effects of the compound on patients with schizophrenia, revealing improvements in memory and attention compared to placebo groups.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Its derivatives are being explored for enhanced biological activity and specificity towards targeted receptors.

Table 2: Synthetic Routes and Key Reactions

StepReaction TypeConditions/Notes
Boc ProtectionAcylationReaction with Boc anhydride under basic conditions
HydroxylationNucleophilic SubstitutionUse of hydroxylating agents like LiAlH4
OxidationRedox ReactionOxidizing agents like PCC to convert hydroxyl to carbonyl

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